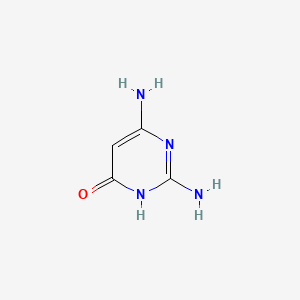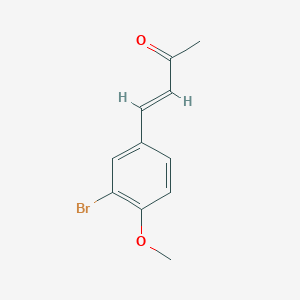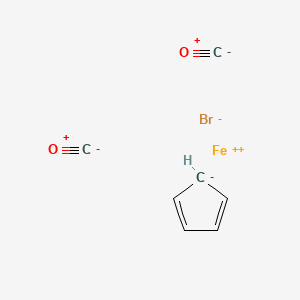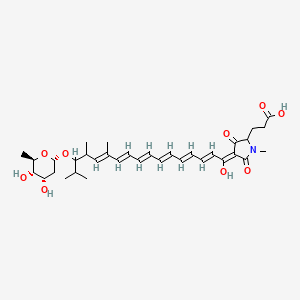
Ferro Molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferro Molybdenum is an important iron-molybdenum metal alloy, with a molybdenum content of 60–75% . It is the main source for molybdenum alloying of HSLA steel . It is an extremely versatile alloy used primarily in high-strength low alloys and stainless steels . It has numerous beneficial properties and can be used even in cast irons, some high-speed tool steels, and superalloy applications .
Synthesis Analysis
The alloy is produced by heating a mixture of molybdenum (VI) oxide MoO3, aluminium, and iron . The oxide and the aluminium combine via an aluminothermic reaction to give molybdenum in situ . The ferromolybdenum can be purified by electron beam melting or used as it is .Molecular Structure Analysis
Molybdenum belongs to the group of rare metals . Iron and molybdenum form FeMo, Fe7Mo6 intermetallic compounds and solid solutions . The melting point of the alloys decreases slightly with an increase in the molybdenum content to 37.5%, and a further increase in the molybdenum content leads to its significant increase .Chemical Reactions Analysis
The ferromolybdenum manufacturing process begins with molybdenum being mined and transformed into molybdenum (VI) oxide (MoO3) . MoO3 is mixed with iron oxide and aluminum and then reduced by an aluminothermy reaction . Electron-beam melting is applied to purify the ferromolybdenum .Physical And Chemical Properties Analysis
Ferromolybdenum has an apparent density of 9 g/cm³ . Its melting point ranges from 1665-1715 °C . The chemical composition of ferromolybdenum includes Molybdenum (Mo) 65 - 75%, Iron (Fe) 22.75 - 32.75%, Silicon (Si) ≤ 1.5%, Copper (Cu) ≤ 0.50%, Carbon © ≤ 0.10%, Sulfur (S) ≤ 0.10%, and Phosphorous (P) ≤ 0.050% .Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Recent volatility has generated record highs in global molybdenum markets, with both acute and fundamental factors operating to drive prices beyond the expectations of market participants . Demand for moly-bearing carbon steel from the offshore drilling sector has stayed strong, as offshore drilling activity has remained high due to elevated oil prices .
Eigenschaften
CAS-Nummer |
12382-30-8 |
|---|---|
Produktname |
Ferro Molybdenum |
Molekularformel |
FeMo |
Molekulargewicht |
151.785 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)


![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)
